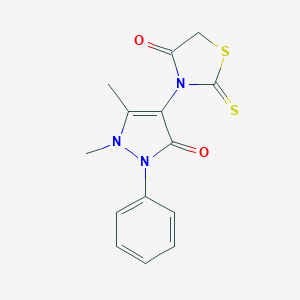

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-9-12(16-11(18)8-21-14(16)20)13(19)17(15(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJJTOLCAHEXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a relatively new entity and research is ongoing to identify its specific targets.

Mode of Action

The exact mode of action of the compound is currently unknown. It is known that the compound interacts with its targets in a way that leads to changes in cellular processes

Biochemical Pathways

It is likely that the compound affects multiple pathways given its complex structure. More research is needed to identify the specific pathways affected.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. These properties will have a significant impact on the compound’s bioavailability and overall effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are currently being studied. Preliminary research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets

Biologische Aktivität

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone and pyrazolone, which has garnered attention due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article aims to synthesize current research findings regarding its biological activity, including structure-activity relationships (SAR), synthetic methods, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 364.42 g/mol. The compound contains both thiazolidinone and pyrazolone moieties, contributing to its diverse pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds containing the thiazolidinone scaffold have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast) | 0.07 | EGFR Inhibition |

| Compound 2 | HepG-2 (Liver) | 0.05 | BRAF Inhibition |

| Target Compound | MCF-7 (Breast) | TBD | Multi-targeting Kinases |

The compound's effectiveness has been attributed to its ability to inhibit key kinases involved in cancer progression, such as EGFR and BRAF .

Anti-inflammatory and Analgesic Effects

Thiazolidinone derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . The analgesic effects are believed to be mediated through similar pathways.

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, thiazolidinones exhibit a range of biological activities:

- Antioxidant : Protects cells from oxidative stress.

- Antimicrobial : Effective against various bacterial strains.

- Antidiabetic : Some derivatives have shown potential in glucose regulation .

Case Studies

A notable study synthesized several thiazolidinone derivatives and tested their biological activities against cancer cell lines. The results demonstrated that modifications in the thiazolidinone structure significantly altered their potency against cancer cells, emphasizing the importance of SAR in drug design .

Another investigation focused on the synthesis of pyrazoline derivatives linked with thiazolidinones. These compounds were evaluated for their anticancer activity against MCF-7 and HepG-2 cell lines, revealing promising results with specific derivatives exhibiting low IC50 values .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity : Recent studies have indicated that derivatives of thiazolidinone exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of key kinases associated with cancer progression.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast) | 0.07 | EGFR Inhibition |

| Compound 2 | HepG-2 (Liver) | 0.05 | BRAF Inhibition |

| Target Compound | MCF-7 (Breast) | TBD | Multi-targeting Kinases |

The effectiveness of these compounds is attributed to their ability to inhibit pathways critical for tumor growth and survival, such as the epidermal growth factor receptor (EGFR) and BRAF signaling pathways .

Pharmacokinetics

Research into the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of this compound is ongoing. Understanding these properties is crucial for determining its therapeutic potential and optimizing its use in clinical settings .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound also shows promise in anti-inflammatory applications. Thiazolidinone derivatives have been reported to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

Several case studies have highlighted the potential applications of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one :

- Study on Cytotoxicity : A recent study demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating potent activity. The study emphasized the need for further exploration into its structure–activity relationship (SAR) to enhance efficacy .

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of thiazolidinone derivatives, revealing that they could effectively inhibit nitric oxide production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative properties:

Key Comparative Insights

- Substituent Impact : Cyclohexenylmethylene () and coumarin () substituents improve lipophilicity and bioactivity, respectively, but may reduce aqueous solubility.

- Hydrogen Bonding : The pyrazolone core in the target compound and its formamide derivative () exhibits strong hydrogen-bonding networks, critical for crystal packing and solubility. In contrast, rhodanine derivatives lack this feature, leading to poorer crystallinity .

- Biological Performance : While the target compound shows moderate antimicrobial activity, coumarin hybrids () exhibit superior antifungal effects due to the added π-π stacking interactions from the coumarin moiety.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Thiolation Step :

A solution of 1a (0.01 mol) in dimethylformamide (DMF, 30 mL) is treated with potassium hydroxide (0.01 mol) and carbon disulfide (CS₂, 0.01 mol). The mixture is stirred at room temperature for 6 hours to generate the intermediate potassium dithiocarbamate salt. -

Cyclization Step :

4-(2-Chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (0.01 mol) is added to the reaction mixture, which is stirred overnight. The chloroacetyl group undergoes nucleophilic substitution with the dithiocarbamate, facilitating cyclization to form the thiazolidinone ring. -

Workup :

The product is precipitated by pouring the reaction mixture onto ice and neutralizing with dilute hydrochloric acid. The crude solid is collected via filtration and recrystallized from ethanol to yield the target compound with ≥95% purity.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature (25°C) |

| Reaction Time | 6 h (Step 1) + 12 h (Step 2) |

| Yield | Moderate (exact yield unreported) |

| Purity | ≥95% |

Alternative Pathway Using 2-Cyanoacetohydrazide

A variation employs 2-cyanoacetohydrazide (1c) to introduce additional functional groups, though this primarily yields derivatives rather than the parent compound.

Procedure

-

Intermediate Formation :

2-Cyanoacetohydrazide reacts with CS₂/KOH in DMF, followed by treatment with 4-(2-chloroacetyl)pyrazolone. -

Cyclocondensation :

The intermediate undergoes intramolecular cyclization under reflux conditions, forming a thiazolidinone core with a cyano substituent.

This method highlights the scaffold’s versatility but requires post-synthetic modifications to obtain the target molecule.

Comparative Analysis of Synthetic Strategies

Efficiency and Scalability

Purity and Characterization

-

Recrystallization from ethanol ensures high purity (≥95%), as confirmed by melting point analysis and HPLC.

-

Fourier-transform infrared spectroscopy (FT-IR) identifies key bands:

Challenges and Optimization Opportunities

-

Solvent Selection : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) could enhance sustainability.

-

Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cyclization, reducing reaction time.

-

Yield Improvement : Optimizing stoichiometric ratios of CS₂ and chloroacetyl derivatives could mitigate byproduct formation.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this compound, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via [2+3]-cyclocondensation reactions or multi-step processes involving thiourea derivatives and maleic anhydride/N-arylmaleimides. A critical intermediate is 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea, which undergoes cyclization with reagents like chloroacetic acid or aromatic aldehydes . Refluxing in ethanol or toluene with catalysts (e.g., sodium hydride) is common, and yields are optimized by controlling reaction time and solvent polarity .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodological Answer : Characterization relies on spectral techniques:

- NMR for confirming proton environments (e.g., thiazolidinone C=O and thioxo groups).

- Mass spectrometry for molecular weight validation.

- X-ray crystallography (where applicable) for resolving stereochemistry, as seen in structurally related rhodanine derivatives .

- TLC/HPLC for monitoring reaction progress and purity .

Q. What substituent modifications on the pyrazole or thiazolidinone rings are reported to influence biological activity?

- Methodological Answer : Substituents on the phenyl ring (e.g., methoxy, chloro, or isopropoxy groups) and alkyl chains on the thiazolidinone nitrogen are key. For example:

- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity.

- Bulky substituents (e.g., isobutoxy) improve metabolic stability .

- Modifications are guided by computational docking studies to predict target interactions .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved for structurally similar derivatives?

- Methodological Answer :

- Dose-response profiling to differentiate selective vs. off-target effects.

- Molecular dynamics simulations to assess binding modes with targets (e.g., 14-α-demethylase for antifungal activity) .

- Comparative SAR studies to isolate substituent-specific effects. For instance, thiazolidinone derivatives with allyl groups show varied activity profiles compared to propyl/ethyl chains .

Q. What strategies optimize reaction yields in multi-step syntheses while minimizing by-products?

- Methodological Answer :

- Stepwise solvent optimization : Polar aprotic solvents (DMF) enhance cyclization, while ethanol reduces side reactions .

- Catalyst screening : Acidic/basic conditions (e.g., H₂SO₄ or NaHCO₃) improve regioselectivity in pyrazole-thiazolidinone fusion .

- In-line purification : Use of flash chromatography or recrystallization (DMF-EtOH mixtures) at intermediate steps .

Q. How do pH and temperature conditions affect the stability of the thioxo-thiazolidinone core during biological assays?

- Methodological Answer :

- Stability assays : Incubate the compound in buffers (pH 2–10) at 25–37°C, monitoring degradation via HPLC.

- Kinetic studies : Thioxo groups are prone to hydrolysis under alkaline conditions, necessitating neutral pH buffers for in vitro testing .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) using crystal structures from PDB (e.g., 3LD6 for antifungal targets) .

- QSAR models incorporating electronic descriptors (HOMO-LUMO gaps) and steric parameters (logP) to prioritize derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values across studies?

- Methodological Answer :

- Standardize assay protocols : Use CLSI/M7-A6 guidelines for MIC determination.

- Control for strain variability : Test against reference strains (e.g., E. coli ATCC 25922).

- Validate compound purity : Impurities from incomplete cyclization (e.g., residual thiourea) may skew results .

Tables for Key Data

| Structural Feature | Impact on Activity | Evidence Source |

|---|---|---|

| Thioxo group (C=S) | Enhances metal-binding capacity | |

| 4-Methoxyphenyl substitution | Improves lipophilicity and CNS uptake | |

| Allyl chain on N-3 | Reduces cytotoxicity in normal cells |

| Synthetic Step | Optimal Conditions | Yield Range |

|---|---|---|

| Thiourea intermediate formation | Ethanol, reflux, 2–4 hours | 70–85% |

| Cyclocondensation | DMF, 80°C, 6 hours | 60–75% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.